molecular formula C8H10N2O5S B12906482 3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo- CAS No. 116943-64-7

3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo-

Cat. No.: B12906482
CAS No.: 116943-64-7
M. Wt: 246.24 g/mol
InChI Key: VBMWOKWVKUTSGI-UHFFFAOYSA-N
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Description

3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo- is a chemical compound that belongs to the class of oxazolidinesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring an oxazolidine ring fused with a sulfonamide group and a furan moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo- typically involves the reaction of an appropriate oxazolidine precursor with a sulfonamide reagent under controlled conditions. The reaction may require specific catalysts, solvents, and temperature settings to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The furan moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinesulfonamide derivatives: Compounds with similar structures but different substituents.

    Furan-containing sulfonamides: Compounds that feature a furan ring and a sulfonamide group.

    Other oxazolidine derivatives: Compounds with the oxazolidine ring but different functional groups.

Uniqueness

3-Oxazolidinesulfonamide, N-(2-furanylmethyl)-2-oxo- stands out due to its unique combination of an oxazolidine ring, sulfonamide group, and furan moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

116943-64-7

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C8H10N2O5S/c11-8-10(3-5-15-8)16(12,13)9-6-7-2-1-4-14-7/h1-2,4,9H,3,5-6H2

InChI Key

VBMWOKWVKUTSGI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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